Cas no 1368512-30-4 (1-bromo-8-fluoro-isoquinoline)

1-bromo-8-fluoro-isoquinoline 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-8-fluoroisoquinoline
- Isoquinoline, 1-bromo-8-fluoro-
- FCH1566973
- AK174525
- 1-bromo-8-fluoro-isoquinoline
- DB-250366
- MFCD21876129
- CS-0445353
- AKOS016367959
- EN300-398076
- AS-39988
- 1368512-30-4
- SCHEMBL21643611
-
- MDL: MFCD21876129
- インチ: 1S/C9H5BrFN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H
- InChIKey: DAPFAORJGTUTKH-UHFFFAOYSA-N
- ほほえんだ: BrC1C2C(=CC=CC=2C=CN=1)F
計算された属性
- せいみつぶんしりょう: 224.95894g/mol
- どういたいしつりょう: 224.95894g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3.2
1-bromo-8-fluoro-isoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-398076-5.0g |
1-bromo-8-fluoroisoquinoline |
1368512-30-4 | 5g |
$4930.0 | 2023-05-29 | ||
Chemenu | CM223061-1g |
1-Bromo-8-fluoroisoquinoline |
1368512-30-4 | 95% | 1g |
$*** | 2023-03-30 | |
Enamine | EN300-398076-10.0g |
1-bromo-8-fluoroisoquinoline |
1368512-30-4 | 10g |
$7312.0 | 2023-05-29 | ||
Alichem | A189005243-250mg |
1-Bromo-8-fluoroisoquinoline |
1368512-30-4 | 95% | 250mg |
421.74 USD | 2021-06-01 | |
A2B Chem LLC | AA49644-100mg |
1-Bromo-8-fluoroisoquinoline |
1368512-30-4 | 95% | 100mg |
$259.00 | 2024-04-20 | |
A2B Chem LLC | AA49644-250mg |
1-Bromo-8-fluoroisoquinoline |
1368512-30-4 | 95% | 250mg |
$492.00 | 2024-04-20 | |
abcr | AB456273-100mg |
1-Bromo-8-fluoroisoquinoline; . |
1368512-30-4 | 100mg |
€424.50 | 2024-04-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2327-500mg |
1-bromo-8-fluoro-isoquinoline |
1368512-30-4 | 95% | 500mg |
¥3878.0 | 2024-04-24 | |
A2B Chem LLC | AA49644-1g |
1-Bromo-8-fluoroisoquinoline |
1368512-30-4 | 95% | 1g |
$1192.00 | 2024-04-20 | |
eNovation Chemicals LLC | D502042-2.5g |
1-bromo-8-fluoroisoquinoline |
1368512-30-4 | 95% | 2.5g |
$2495 | 2025-02-21 |
1-bromo-8-fluoro-isoquinoline 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
1-bromo-8-fluoro-isoquinolineに関する追加情報
1-Bromo-8-Fluoro-Isoquinoline (CAS No. 1368512-30-4)
1-Bromo-8-fluoro-isoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family. It is characterized by its unique chemical structure, which includes a bromine atom at position 1 and a fluorine atom at position 8 of the isoquinoline backbone. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmacology, materials science, and organic synthesis.
The isoquinoline skeleton itself is a well-known framework in organic chemistry, with a wide range of biological activities and synthetic utilities. The introduction of halogen substituents, such as bromine and fluorine, further enhances the compound's reactivity and functional diversity. 1-Bromo-8-fluoro-isoquinoline has been extensively studied for its role as an intermediate in the synthesis of bioactive molecules, particularly in drug discovery programs targeting various diseases.
Recent research has highlighted the potential of 1-bromo-8-fluoro-isoquinoline as a precursor for the development of anti-cancer agents. Studies have shown that derivatives of this compound exhibit promising anti-proliferative activity against several cancer cell lines. The bromine substituent at position 1 plays a critical role in modulating the compound's pharmacokinetic properties, while the fluorine atom at position 8 contributes to its stability and bioavailability.
In addition to its pharmaceutical applications, 1-bromo-8-fluoro-isoquinoline has also been explored for its use in the synthesis of advanced materials. Its aromaticity and electron-withdrawing groups make it an ideal candidate for applications in organic electronics, such as in the development of new semiconducting materials. Researchers have reported that derivatives of this compound exhibit excellent charge transport properties, making them suitable for use in organic field-effect transistors (OFETs) and other electronic devices.
The synthesis of 1-bromo-8-fluoro-isoquinoline involves a multi-step process that typically begins with the preparation of isoquinoline derivatives followed by halogenation at specific positions. Recent advancements in catalytic methods have enabled more efficient and selective synthesis routes, reducing production costs and improving yield rates. These developments have made 1-bromo-8-fluoro-isoquinoline more accessible for both academic and industrial research.
From an environmental perspective, 1-bromo-8-fluoro-isoquinoline has been evaluated for its biodegradability and eco-toxicological effects. Studies indicate that under controlled conditions, the compound exhibits moderate biodegradability, with degradation rates influenced by factors such as pH levels and microbial activity. However, further research is required to fully understand its long-term environmental impact and to develop strategies for minimizing ecological risks associated with its use.
In conclusion, 1-bromo-8-fluoro-isoquinoline (CAS No. 1368512-30) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and biological evaluations, positions it as a valuable tool in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in both academic and industrial settings.
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